1,4-Diiodo-2-(trifluoromethyl)benzene
Overview
Description
1,4-Diiodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 2-(trifluoromethyl)benzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce iodine atoms at the desired positions on the benzene ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylated aryl boronic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.
Reduction Reactions: Reducing agents like sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether.
Major Products
Substitution Reactions: Products depend on the substituent introduced, such as 1,4-dimethoxy-2-(trifluoromethyl)benzene.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 2-(trifluoromethyl)benzene.
Scientific Research Applications
1,4-Diiodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials, such as liquid crystals and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of halogen bonding interactions in biological systems.
Mechanism of Action
The effects of 1,4-diiodo-2-(trifluoromethyl)benzene are primarily due to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
2,5-Diiodo-1,4-difluorobenzene: Contains fluorine atoms instead of a trifluoromethyl group, altering its reactivity and applications.
1,4-Diiodo-2,3,5,6-tetrafluorobenzene: Has additional fluorine atoms, which can further influence its chemical properties.
Uniqueness
1,4-Diiodo-2-(trifluoromethyl)benzene is unique due to the presence of both iodine atoms and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring strong electron-withdrawing groups and halogen bonding capabilities.
Properties
IUPAC Name |
1,4-diiodo-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOUDBUUUWOFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624931 | |
Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518343-63-0 | |
Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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